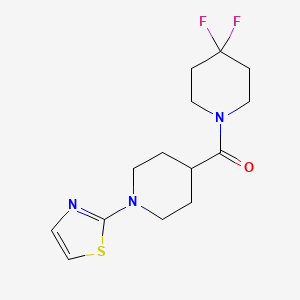![molecular formula C12H16BrN5OS B12264134 4-{1-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one](/img/structure/B12264134.png)
4-{1-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{1-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one is a complex organic compound that features a unique combination of functional groups, including a brominated pyrimidine ring, an azetidine ring, and a piperazinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one typically involves multiple steps, starting from commercially available precursors One common route involves the bromination of 2-(methylsulfanyl)pyrimidine, followed by the formation of the azetidine ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-{1-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the de-brominated product.
Substitution: Formation of azido or thiolated derivatives.
Applications De Recherche Scientifique
4-{1-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 4-{1-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one involves its interaction with specific molecular targets. The brominated pyrimidine ring can interact with nucleophilic sites on enzymes or receptors, while the azetidine and piperazinone rings can enhance binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-(methylsulfanyl)pyrimidin-4-ol: Shares the brominated pyrimidine core but lacks the azetidine and piperazinone rings.
2-Methylsulfanyl-pyrimidin-4-ol: Similar structure without the bromine atom.
5-Chloro-2-(methylsulfanyl)pyrimidin-4-ol: Chlorinated analog with similar properties.
Uniqueness
4-{1-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the azetidine and piperazinone rings enhances its potential as a versatile building block in synthetic chemistry and as a bioactive molecule in medicinal research.
Propriétés
Formule moléculaire |
C12H16BrN5OS |
|---|---|
Poids moléculaire |
358.26 g/mol |
Nom IUPAC |
4-[1-(5-bromo-2-methylsulfanylpyrimidin-4-yl)azetidin-3-yl]piperazin-2-one |
InChI |
InChI=1S/C12H16BrN5OS/c1-20-12-15-4-9(13)11(16-12)18-5-8(6-18)17-3-2-14-10(19)7-17/h4,8H,2-3,5-7H2,1H3,(H,14,19) |
Clé InChI |
ZEQDBNOVCVISRA-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=C(C(=N1)N2CC(C2)N3CCNC(=O)C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dimethyl-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12264052.png)
![4-({1-[(3-Cyanophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B12264054.png)
![5-chloro-N-methyl-N-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12264055.png)
![2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12264059.png)

![4-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]oxolan-3-ol](/img/structure/B12264071.png)
![5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12264078.png)
![4-{1-[(2,5-Difluorophenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B12264080.png)
![3-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12264094.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12264100.png)
![N-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12264109.png)
![2-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B12264116.png)
![N-ethyl-4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B12264125.png)
![2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12264128.png)
